2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3,5-difluorophenyl group at position 3 and a 2-ethoxyphenyl acetamide moiety linked via a thioether bridge.
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O3S2/c1-2-30-18-6-4-3-5-16(18)25-19(28)12-32-22-26-17-7-8-31-20(17)21(29)27(22)15-10-13(23)9-14(24)11-15/h3-11H,2,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKSIIMFYXTRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of the Difluorophenyl Group: The difluorophenyl moiety is introduced through a substitution reaction, where a suitable difluorophenyl halide reacts with the thienopyrimidine intermediate.
Attachment of the Ethoxyphenyl Group: This step involves the reaction of the intermediate with an ethoxyphenyl acetamide derivative, typically under basic conditions to promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-inflammatory, anti-cancer, and antimicrobial properties. Studies aim to understand its efficacy and safety profile in preclinical and clinical settings.
Industry
Industrially, the compound’s stability and reactivity make it suitable for applications in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s effects are mediated through binding to these targets, leading to modulation of biological processes such as signal transduction, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues share the thieno[3,2-d]pyrimidin-4-one scaffold but differ in substituents, impacting bioactivity and physicochemical properties:
Pharmacological and Physicochemical Differences
- Electron-Withdrawing vs.
- Lipophilicity : The 2-ethoxyphenyl group (target) offers moderate lipophilicity, whereas 3,5-dimethoxyphenyl (1260989-72-7) increases hydrophobicity, possibly affecting solubility .
- Bioactivity : Compounds like 5.6 (2,3-dichlorophenyl) exhibit antimicrobial activity, suggesting halogenated aryl groups may enhance antibacterial effects . In contrast, G1-4’s trifluoromethyl-benzothiazole moiety correlates with kinase inhibition, highlighting substituent-dependent target selectivity .
Research Findings and Challenges
- SAR Insights : Fluorine and chlorine substituents improve metabolic stability and target engagement, while methoxy/ethoxy groups modulate solubility .
- Data Gaps: Limited bioactivity data for the target compound; most inferences derive from structural analogues.
- Computational Predictions : Tools like AutoDock Vina could predict binding modes, though experimental validation is needed .
Biological Activity
The compound 2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C18H16F2N2O2S
- Molecular Weight : 358.39 g/mol
The structure includes a thieno[3,2-d]pyrimidine core, which is known for its role in various biological activities.
Anticancer Activity
Research has indicated that compounds containing the thieno[3,2-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific compound has been noted for its ability to target multiple pathways involved in tumorigenesis.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The thioether linkage in its structure may contribute to its interaction with microbial enzymes or cell membranes.
Cardiovascular Effects
Some derivatives of thieno[3,2-d]pyrimidines have been associated with cardiovascular benefits. They may act as calcium channel blockers or platelet aggregation inhibitors, providing potential therapeutic options for hypertension and related cardiovascular conditions.
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
- Cardiovascular Study :
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with protein synthesis.
- Calcium Channel Blockade : Its structural features suggest potential activity as a calcium channel blocker, affecting vascular smooth muscle contraction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
